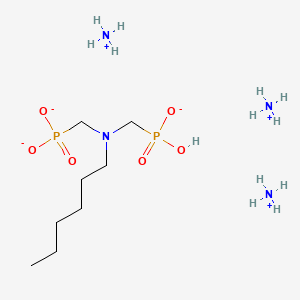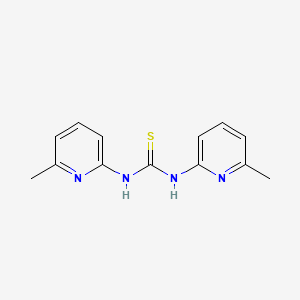
N,N'-Bis(6-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(6-methyl-2-pyridinyl)thiourea is an organosulfur compound with the molecular formula C13H14N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by 6-methyl-2-pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-methyl-2-pyridinyl)thiourea typically involves the reaction of 6-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction with Thiophosgene:
Industrial Production Methods
Industrial production of N,N’-Bis(6-methyl-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(6-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Alkylated or arylated pyridinyl thiourea derivatives
Applications De Recherche Scientifique
N,N’-Bis(6-methyl-2-pyridinyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer and antiviral activities, as well as its role in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other thiourea derivatives with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(6-methyl-2-pyridinyl)thiourea involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The pyridinyl groups can coordinate with metal centers, while the thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with cellular signaling pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
N,N’-Bis(2-pyridinyl)thiourea: Similar structure but without the methyl groups, used in coordination chemistry.
N,N’-Bis(4-methyl-2-pyridinyl)thiourea: Another derivative with a different substitution pattern on the pyridinyl rings.
Uniqueness
N,N’-Bis(6-methyl-2-pyridinyl)thiourea is unique due to the presence of the 6-methyl substituent on the pyridinyl rings, which can influence its steric and electronic properties. This modification can enhance its binding affinity to metal centers and biological targets, potentially leading to improved catalytic or biological activities compared to its analogs.
Propriétés
Numéro CAS |
5440-93-7 |
|---|---|
Formule moléculaire |
C13H14N4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1,3-bis(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-5-3-7-11(14-9)16-13(18)17-12-8-4-6-10(2)15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
SAIFDQQEXJWFQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC2=CC=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
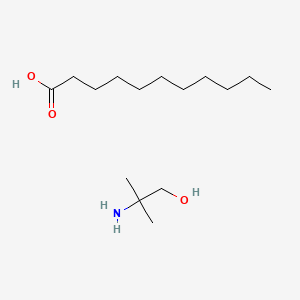
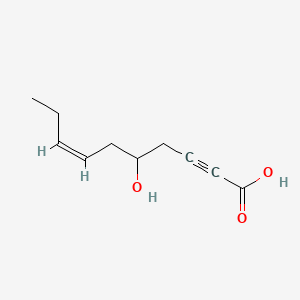

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
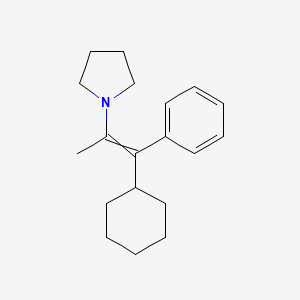

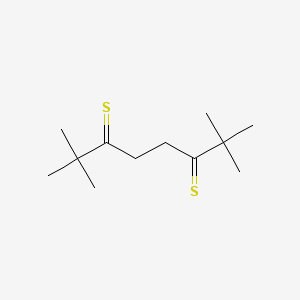
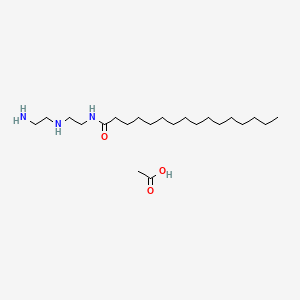
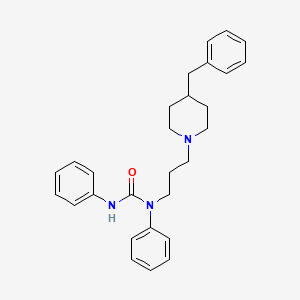
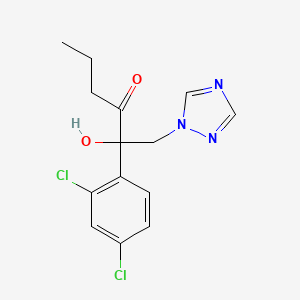
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

